molecular formula C24H24N4O4S B295839 3-(5-{[(6Z)-2-HEPTYL-5-IMINO-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID

3-(5-{[(6Z)-2-HEPTYL-5-IMINO-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID

Cat. No.: B295839
M. Wt: 464.5 g/mol
InChI Key: RNBLHNGMCCTUFB-OCTOJFLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-{[(6Z)-2-HEPTYL-5-IMINO-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes a thiadiazolo[3,2-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-{[(6Z)-2-HEPTYL-5-IMINO-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID typically involves multi-step organic synthesis. The process begins with the preparation of the thiadiazolo[3,2-a]pyrimidine core, followed by the introduction of the heptyl group and the furylbenzoic acid moiety. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(5-{[(6Z)-2-HEPTYL-5-IMINO-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, platinum), and protective groups (e.g., tert-butyloxycarbonyl, benzyl). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(5-{[(6Z)-2-HEPTYL-5-IMINO-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(5-{[(6Z)-2-HEPTYL-5-IMINO-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(5-{[(6Z)-2-HEPTYL-5-IMINO-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID include other thiadiazolo[3,2-a]pyrimidine derivatives and furylbenzoic acid analogs. These compounds share structural similarities but may differ in their functional groups and overall properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research and industrial applications.

Properties

Molecular Formula

C24H24N4O4S

Molecular Weight

464.5 g/mol

IUPAC Name

3-[5-[(Z)-(2-heptyl-5-imino-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C24H24N4O4S/c1-2-3-4-5-6-10-20-27-28-21(25)18(22(29)26-24(28)33-20)14-17-11-12-19(32-17)15-8-7-9-16(13-15)23(30)31/h7-9,11-14,25H,2-6,10H2,1H3,(H,30,31)/b18-14-,25-21?

InChI Key

RNBLHNGMCCTUFB-OCTOJFLBSA-N

Isomeric SMILES

CCCCCCCC1=NN2C(=N)/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)C(=O)O)/C(=O)N=C2S1

SMILES

CCCCCCCC1=NN2C(=N)C(=CC3=CC=C(O3)C4=CC(=CC=C4)C(=O)O)C(=O)N=C2S1

Canonical SMILES

CCCCCCCC1=NN2C(=N)C(=CC3=CC=C(O3)C4=CC(=CC=C4)C(=O)O)C(=O)N=C2S1

Origin of Product

United States

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